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Executive Summary: The Rise of C-Linked
Morpholine-Pyrazoles
The 2-(1H-Pyrazol-4-yl)morpholine scaffold represents a distinct structural departure from the

ubiquitous N-morpholino kinase inhibitors found in drugs like gefitinib or momelotinib. Unlike

the common nitrogen-linked morpholines, this scaffold features a carbon-carbon (C-C) bond

between the morpholine C2 position and the pyrazole C4 position.

This specific connectivity creates a unique 3D vector for exploring the ATP-binding pockets of

kinases, most notably General Control Nonderepressible 2 (GCN2). As a critical sensor of
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amino acid homeostasis, GCN2 is a high-value target for immuno-oncology and metabolic

reprogramming in cancer. This guide analyzes the structure-activity relationship (SAR) of these

analogs, comparing their efficacy and selectivity against standard GCN2 inhibitors and

providing actionable synthesis protocols.

Structural Analysis & SAR Logic
The core scaffold consists of a morpholine ring substituted at the 2-position by a pyrazole

moiety. The SAR is governed by three primary vectors:

Vector A: The Pyrazole "Hinge Binder" (C4-Linkage)
Role: The pyrazole ring often serves as the primary hydrogen bond donor/acceptor pair

interacting with the kinase hinge region.

SAR Insight: The C4-attachment to the morpholine allows the pyrazole to pivot,

accommodating different "gatekeeper" residues. Unsubstituted N1-H pyrazoles generally

show higher affinity due to H-bond donor capability, while N1-alkylation can tune selectivity

but may reduce potency if the pocket is sterically restricted.

Vector B: The Morpholine "Solvent Front" (N4-Position)
Role: The morpholine nitrogen (N4) is the primary handle for solubilizing groups or tails that

reach into the solvent-exposed region of the kinase.

SAR Insight:

Free Amine (NH): Often inactive or poor cellular permeability.

Amides/Ureas: Converting N4 to an amide or urea significantly improves potency by

engaging the ribose-binding pocket or specific aspartate residues (e.g., DFG motif

interactions).

Rigidity: Fusing the morpholine into bicyclic systems (e.g., bridged morpholines) can lock

the conformation, potentially enhancing selectivity for GCN2 over related kinases like

PERK.
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Vector C: The Chiral Center (C2-Morpholine)
Role: The C2 position is a chiral center.

SAR Insight: Kinase pockets are inherently chiral. One enantiomer (often S or R depending

on the specific binding mode) typically exhibits >100-fold greater potency. Enantioselective

synthesis or chiral separation is critical for maximizing the therapeutic index.

Mechanism of Action: GCN2 Pathway
GCN2 acts as a metabolic checkpoint. Under amino acid starvation, GCN2 phosphorylates

eIF2

, halting global protein synthesis while upregulating ATF4 to promote survival. In cancer,
blocking GCN2 prevents tumors from adapting to nutrient stress (e.g., caused by Asparaginase
therapy).[1]
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Figure 1:Mechanism of GCN2 inhibition. The 2-(pyrazol-4-yl)morpholine analogs competitively

inhibit the ATP-binding site of GCN2, preventing eIF2

phosphorylation and sensitizing tumor cells to metabolic stress.

Comparative Performance Guide
This section compares the 2-(1H-Pyrazol-4-yl)morpholine class against standard GCN2

inhibitors and generic kinase scaffolds.

Table 1: Performance Benchmarking
Feature

2-(1H-Pyrazol-4-

yl)morpholine Class

GCN2-IN-1

(Standard)

N-Morpholino Kinase

Inhibitors

Primary Target
GCN2 (

< 10 nM)

GCN2 (

~ 2-5 nM)
JAK, PI3K, mTOR

Binding Mode
Type I / I½ (ATP

Competitive)

Type I (ATP

Competitive)
Varied (Type I or II)

Selectivity Profile

High selectivity vs.

PERK/PKR due to

chiral C2-vector.

Moderate; often hits

other stress kinases.

Low; often

promiscuous across

kinome.

Physiochemical

High solubility (polar

morpholine); Low

LogP.

Moderate solubility;

often requires

formulation.

High LogP (lipophilic);

metabolic liabilities.

Key Liability

Synthesis complexity

(Chiral center

formation).

Poor oral

bioavailability in early

gens.

Off-target toxicity

(e.g., CYP inhibition).

Clinical Status

Preclinical / Early

Phase (Patented

Series).

Preclinical Tools.[2]

Multiple FDA

Approved (e.g.,

Gefitinib).[2]

Why Choose the 2-Pyrazolyl Scaffold?
Novelty: Escapes the IP space of crowded N-morpholine inhibitors.
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Vector Control: The C-C bond allows precise positioning of the pyrazole in the hinge region

without the rotational entropy penalty seen in longer linkers.

Metabolic Stability: Unlike N-linked morpholines which are prone to oxidative ring opening,

the C-linked scaffold is often more metabolically robust.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Reference: Adapted from WO2019148132A1 (GCN2 Inhibitors)

Objective: Synthesize tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate.

Reagents:

tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (Starting Material)[3]

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Hydrazine hydrate[3]

Ethanol (EtOH), DMF

Step-by-Step Methodology:

Enaminone Formation:

Dissolve tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (25 mmol) in DMF (50 mL).

Add DMF-DMA (50 mmol, 2.0 eq).

Stir at 80 °C for 17 hours under

atmosphere.

Checkpoint: Monitor by LCMS for the disappearance of starting material and formation of

the enaminone intermediate.

Concentrate in vacuo to remove DMF and excess DMF-DMA.
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Cyclization (Pyrazole Ring Closure):

Redissolve the crude residue in Ethanol (100 mL).

Add Hydrazine hydrate (26.5 mmol, 1.05 eq) dropwise at ambient temperature.

Stir for 3 hours at room temperature.

Mechanism:[2][4] Hydrazine attacks the enaminone, followed by cyclization and

dehydration to form the pyrazole ring.

Purification:

Remove solvent in vacuo.

Purify via Flash Column Chromatography (Silica Gel).

Eluent: Petroleum Ether / Ethyl Acetate (Gradient 0-100% EtOAc).

Yield: Expect ~37% yield of a yellow solid.

Validation:

H NMR (500 MHz, CDCl

)

7.63 (s, 2H, Pyrazole-H), 4.52 (dd, 1H, Morpholine-H2).

Protocol B: GCN2 Kinase Assay (ADP-Glo)
Objective: Determine

of analogs.

Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

Reaction Mix: Recombinant human GCN2 (5-10 nM), substrate (eIF2
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peptide), and ATP (at

, typically 10-50

M) in kinase buffer.

Incubation: Add compound (10 nL) to Reaction Mix (5

L). Incubate 60 min at RT.

Detection: Add ADP-Glo™ Reagent (5

L) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent (10

L) to convert ADP to Luciferase signal.

Analysis: Read Luminescence. Fit curves using non-linear regression (GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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